molecular formula C4H12NO2P B109663 3-aminopropyl(methyl)phosphinic Acid CAS No. 127729-35-5

3-aminopropyl(methyl)phosphinic Acid

Cat. No. B109663
M. Wt: 137.12 g/mol
InChI Key: NHVRIDDXGZPJTJ-UHFFFAOYSA-N
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Description

3-Aminopropyl(methyl)phosphinic Acid is a compound used in scientific research which acts as an agonist at the GABA B receptor . It is part of a class of phosphinic acid GABA B agonists . It has a binding affinity (pK i) to the GABA B receptor of 8.30 (i.e. ~3nM) .


Molecular Structure Analysis

The molecular formula of 3-Aminopropylphosphonic acid is C3H10NO3P . Its molecular weight is 139.09 . The structure is solid under normal conditions .


Chemical Reactions Analysis

Aminophosphonic acids have been studied for their potential in various chemical reactions . For instance, the reaction of H3PO2 with secondary amines and formaldehyde in wet AcOH led to aminomethyl-H-phosphinic acids in nearly quantitative yields and with almost no by-products .


Physical And Chemical Properties Analysis

3-Aminopropylphosphonic acid is a solid substance . It has a molecular weight of 139.09 . The compound is stored under inert gas due to its air sensitivity and hygroscopic nature .

Scientific Research Applications

1. Agrochemical and Medicinal Applications

  • Results or Outcomes: These compounds have shown promising results in both agrochemical (with the herbicides glyphosate and bialaphos being the most prominent examples) and medicinal fields (with the potent antihypertensive fosinopril and antiosteoporetic bisphosphonates being examples) .

2. Neurological Applications

  • Summary of Application: 3-aminopropyl(methyl)phosphinic Acid is an agonist of the GABA B receptor and simultaneously antagonistic towards the GABA C receptor . It has been studied for its potential to inhibit transient lower oesophageal sphincter relaxation (TLOSR), which is predominantly caused by gastro-oesophageal reflux .
  • Methods of Application: The compounds were characterized in terms of GABAB agonism in vitro. Binding to GABA transporters and cellular uptake was done using rat brain membranes and slices respectively .
  • Results or Outcomes: 3-Aminopropylphosphinic acids inhibited TLOSR with a superior therapeutic index compared to 3-aminopropyl(methyl)phosphinic acids. This difference was most likely due to differential GAT-mediated uptake into brain cells of the former but not latter .

3. Therapeutic Applications

  • Summary of Application: 3-aminopropyl(methyl)phosphinic Acid is used as a potent selective GABAB receptor agonist . It has potential therapeutic applications, particularly in the treatment of central nervous system disorders .
  • Results or Outcomes: The use of 3-aminopropyl(methyl)phosphinic Acid in therapy has shown promising results, particularly in the treatment of central nervous system disorders .

4. Enzyme Inhibitor

  • Summary of Application: 3-aminopropyl(methyl)phosphinic Acid and its analogues have been found to be effective enzyme inhibitors . They have been used in the design and development of drugs .
  • Results or Outcomes: These compounds have shown promising results as enzyme inhibitors, contributing to the development of new drugs .

5. Bioisosteric Applications

  • Summary of Application: Phosphinic acids and derivatives, including 3-aminopropyl(methyl)phosphinic Acid, are considered as bioisosteric groups. They play significant roles in nature and pervade the living world . They are used in the design of new medicines or crop protection chemicals to improve efficacy and selectivity or to modify the sensitivity to metabolic transformations .
  • Results or Outcomes: The use of these compounds in bioisosteric applications has shown promising results, particularly in the development of drug candidates .

6. Inhibition of Transient Lower Oesophageal Sphincter Relaxation

  • Summary of Application: 3-Aminopropylphosphinic acids, including 3-aminopropyl(methyl)phosphinic Acid, have been studied for their potential to inhibit transient lower oesophageal sphincter relaxation (TLOSR), which is predominantly caused by gastro-oesophageal reflux .
  • Results or Outcomes: 3-Aminopropylphosphinic acids inhibited TLOSR with a superior therapeutic index compared to 3-aminopropyl(methyl)phosphinic acids .

Safety And Hazards

The safety data sheet for a similar compound, (Aminomethyl)phosphonic acid, indicates that it causes skin irritation and serious eye irritation . It is recommended to avoid dust formation and breathing vapors, mist, or gas .

Future Directions

Phosphorus acid analogues of common amino acids have been studied for a long time . They possess a wide variety of promising physiological activities . There has been a push towards cleaner and more efficient approaches in synthetic methods . The recent success of metal–organic frameworks has also promoted renewed interest in the synthesis of porous metal phosphonates and phosphinates .

properties

IUPAC Name

3-aminopropyl(methyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12NO2P/c1-8(6,7)4-2-3-5/h2-5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVRIDDXGZPJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(CCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80925969
Record name (3-Aminopropyl)methylphosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-aminopropyl(methyl)phosphinic Acid

CAS RN

127729-35-5
Record name (3-Aminopropyl)methylphosphinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127729-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminopropyl(methyl)phosphinic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Aminopropyl)methylphosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Aminopropyl)methylphosphinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
176
Citations
A Fukunaga, H Hasegawa, C Ogawa, A Matsuno… - … and Physiology Part C …, 1999 - Elsevier
3-Aminopropyl(methyl)phosphinic acid (APMP), a potent agonist of mammalian GABA B receptors, caused prostration in houseflies (Musca domestica L.) on injection into their thoraces, …
Number of citations: 5 www.sciencedirect.com
W Howson, J Mistry, JM Hills - Bioorganic & Medicinal Chemistry Letters, 1993 - Elsevier
The GABA B receptor affinity of a number of GABA analogues, where the carboxylic acid group has been replaced with a range of acidic moieties, were determined. The phosphinic acid …
Number of citations: 30 www.sciencedirect.com
A Lehmann, M Antonsson… - British journal of …, 2012 - Wiley Online Library
BACKGROUND AND PURPOSE Gastro‐oesophageal reflux is predominantly caused by transient lower oesophageal sphincter relaxation (TLOSR) and GABA B receptor stimulation …
Number of citations: 3 bpspubs.onlinelibrary.wiley.com
W Koek, SL Mercer, A Coop, CP France - Journal of Pharmacology and …, 2009 - ASPET
γ-Hydroxybutyrate (GHB) is used therapeutically and recreationally. The mechanism by which GHB produces its therapeutic and recreational effects is not entirely clear, although GABA …
Number of citations: 19 jpet.aspetjournals.org
G Lacey, DR Curtis - Experimental brain research, 1994 - Springer
… acid in both the rat and the cat was not reduced by these baclofen antagonists, the pre- and postsynaptic inhibitory effects of 3aminopropyl-methyl-phosphinic acid (CGP 35024), which …
Number of citations: 16 link.springer.com
RM Woodward, L Polenzani, R Miledi - Molecular Pharmacology, 1993 - ASPET
Poly(A)+ RNA from mammalian retina expresses bicuculline/baclofen-insensitive gamma-aminobutyric acid (GABA) receptors in Xenopus oocytes with properties similar to those of …
Number of citations: 217 molpharm.aspetjournals.org
Y Chang, DS Weiss - Molecular Pharmacology, 1998 - ASPET
All members of the receptor-operated ion channel family that includes γ-aminobutyric acid (GABA), glycine, nicotinic acetylcholine, and serotonin type 3 receptors have a conserved …
Number of citations: 96 molpharm.aspetjournals.org
S Dzitoyeva, N Dimitrijevic… - Proceedings of the …, 2003 - National Acad Sciences
In addition to their physiological function, metabotropic receptors for neurotransmitter γ-aminobutyric acid (GABA), the GABA B receptors, may play a role in the behavioral actions of …
Number of citations: 171 www.pnas.org
GR Seabrook, W Howson, MG Lacey - Brain research, 1991 - Elsevier
γ-Aminobutyric acid (GABA)-mediated synaptic potentials in rat dorsal striatum in vitro were reduced in amplitude by the GABA B receptor agonists baclofen and 3-aminopropyl-(methyl)-…
Number of citations: 42 www.sciencedirect.com
GR Seabrook, W Howson… - British journal of …, 1990 - Wiley Online Library
1 Intracellular recordings were made from neurones in striatum (caudate‐putamen) and substantia nigra pars compacta in rat brain slices. Three GABA B agonists, baclofen, 3‐…
Number of citations: 184 bpspubs.onlinelibrary.wiley.com

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